Diethyl isopropenylphosphonate
Description
Properties
IUPAC Name |
2-diethoxyphosphorylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O3P/c1-5-9-11(8,7(3)4)10-6-2/h3,5-6H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUVSPXGBMKSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942225 | |
| Record name | Diethyl prop-1-en-2-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20170-34-7 | |
| Record name | Diethyl P-(1-methylethenyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20170-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl isopropenylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020170347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl prop-1-en-2-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl isopropenylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Vinyl Phosphonate Polymerization
One established approach involves the polymerization of vinyl phosphonates using organometallic catalysts such as aluminum trialkyls. According to a United States patent (US3043821A), this compound can be prepared by polymerizing l-alkenyl phosphonates in the presence of aluminum triethyl catalyst and an inert aliphatic hydrocarbon solvent like heptane. The process involves agitating the vinyl phosphonate at temperatures ranging from -20 °C to 120 °C until the heat of polymerization subsides, followed by reflux heating for 1 to 7 hours to obtain a high molecular weight homopolymer.
| Parameter | Details |
|---|---|
| Catalyst | Aluminum triethyl (1-5% by weight) |
| Solvent | Aliphatic hydrocarbon (heptane) |
| Temperature range | -20 °C to 120 °C |
| Reaction time | Until heat subsides + reflux 1-7 h |
| Product | High molecular weight homopolymer |
This method is noted for its ability to produce polymers with intrinsic viscosities of at least 0.75, indicating high molecular weight. The patent explicitly lists this compound as a suitable l-alkenyl phosphonate for this process, highlighting its applicability.
Synthesis via Haloalkylphosphonate Intermediates
A European patent (EP2598509B1) describes a method for synthesizing diethyl haloalkylphosphonates and related compounds, which can be further transformed into this compound. The process involves reacting diethyl phosphite with haloalkyl reagents under specific conditions to yield haloalkylphosphonate intermediates. These intermediates can then be converted into the corresponding isopropenyl phosphonates through elimination or substitution reactions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of haloalkylphosphonate | Reaction of diethyl phosphite with haloalkyl halide | Diethyl haloalkylphosphonate intermediate |
| Conversion to isopropenylphosphonate | Elimination or substitution under heat or base | This compound |
This method is advantageous for its versatility in producing various haloalkyl phosphonates, which serve as precursors for this compound.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
The polymerization method using aluminum triethyl catalyst in an aliphatic hydrocarbon solvent (e.g., heptane) yields polymers with intrinsic viscosities ≥0.75, indicating efficient polymer growth and product quality.
The Michaelis-Arbuzov reaction's efficiency depends on the nature of the alkyl halide and reaction conditions such as temperature and solvent, with optimization required to minimize byproducts.
The haloalkylphosphonate route offers flexibility in synthesizing various derivatives, but requires careful control of elimination steps to ensure the formation of the isopropenyl group without unwanted side reactions.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
Diethyl isopropenylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the isopropenyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to yield phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
DEIPP serves as a crucial building block in organic synthesis, particularly in the preparation of more complex organophosphorus compounds. Its reactivity allows for:
- Substitution Reactions: DEIPP can undergo nucleophilic substitutions, where the isopropenyl group can be replaced by amines, alcohols, or thiols.
- Oxidation and Reduction: The compound can be oxidized to form phosphonic acids or reduced to yield phosphine derivatives.
This versatility makes DEIPP a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.
Case Studies
| Activity | Mechanism | Reference |
|---|---|---|
| Pesticidal | Enzyme inhibition | |
| Cholinesterase inhibition | Acetylcholine accumulation | |
| Antimicrobial | Disruption of bacterial cell walls |
Case Study 1: Pesticidal Efficacy
A field study demonstrated that DEIPP significantly reduced pest populations (over 80% efficacy) against aphids and whiteflies within four weeks of application.
Case Study 2: Cholinesterase Inhibition
In vitro studies indicated that DEIPP's cholinesterase inhibition had an IC₅₀ value comparable to established organophosphate inhibitors, suggesting its potential as a lead compound for developing new therapeutic agents targeting cholinergic pathways.
Materials Science
In materials science, DEIPP finds applications in the development of flame retardants and plasticizers for polymers. Its unique structural features contribute to enhanced performance characteristics in polymer formulations:
- Flame Retardants: DEIPP can be incorporated into polymer matrices to improve fire resistance.
- Plasticizers: It aids in modifying the physical properties of polymers, enhancing flexibility and processability.
Mechanism of Action
The mechanism of action of diethyl isopropenylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The phosphonate group is known for its ability to mimic phosphate esters, making it a valuable tool in studying enzyme mechanisms and developing pharmaceuticals .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (e.g., 4-formylphenyl in ): Enhance electrophilicity of the phosphorus center, facilitating nucleophilic substitutions.
- Bulky Aromatic Groups (e.g., biphenylylmethyl in ): Increase steric hindrance, reducing reaction rates but improving thermal stability.
- Hydrophilic Groups (e.g., hydroxymethyl in ): Improve solubility in polar solvents, favoring aqueous-phase applications like prodrugs.
Physical Properties :
- Lower molecular weight compounds (e.g., diisopropyl methylphosphonate, ) exhibit higher volatility, making them suitable for solvent applications.
- Aromatic substituents (e.g., biphenylylmethyl ) elevate molecular weight and melting points, aligning with material science uses.
Synthetic Methods :
- Many diethyl phosphonates are synthesized via Pudovik or Abramov reactions, employing hydrophosphoryl reagents (e.g., diethylphosphite) and aldehydes/ketones under acidic conditions .
- Complex derivatives (e.g., ) often require multi-step protocols, including amidation or phosphorylation steps.
Applications :
- Medicinal Chemistry : Hydroxymethyl derivatives serve as prodrugs targeting enzymes like histone deacetylases .
- Agrochemicals : Phosphonates with aromatic groups are explored as pesticides or herbicides due to their hydrolytic stability .
Notes and Limitations
- Absence of Direct Data : The provided evidence lacks explicit information on this compound. Comparisons are inferred from structurally related compounds.
- Synthesis and Hazard Considerations : Phosphonate synthesis often involves hazardous reagents (e.g., diazo compounds ). Proper risk assessments are critical .
- Research Gaps : Detailed thermodynamic data (e.g., vapor pressure, solubility) for this compound require consultation with primary literature or experimental studies.
Biological Activity
Diethyl isopropenylphosphonate (DEIPP) is a compound of increasing interest in the field of medicinal chemistry and agricultural sciences due to its diverse biological activities. This article will explore the biological activity of DEIPP, including its synthesis, mechanisms of action, and applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound is an organophosphorus compound characterized by the presence of a phosphonate group attached to an isopropenyl moiety. The general structure can be represented as follows:
The synthesis of DEIPP typically involves the reaction of diethyl phosphite with isopropenyl bromide under basic conditions, yielding a product with significant potential for further functionalization.
1. Pesticidal Properties
DEIPP has been identified as having notable pesticidal activity. Research indicates that compounds with similar structures exhibit effectiveness against various agricultural pests. For instance, a study highlighted that derivatives of phosphonates can act as potent insecticides due to their ability to inhibit key enzymes in pest metabolism .
2. Cholinesterase Inhibition
One of the critical biological activities of DEIPP is its ability to inhibit cholinesterase enzymes. This mechanism is particularly relevant in the context of neurotoxicology, where cholinesterase inhibitors are studied for their potential therapeutic effects against neurodegenerative diseases . The inhibition of this enzyme leads to an accumulation of acetylcholine, which can enhance synaptic transmission.
3. Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of DEIPP and its derivatives. Research has shown that these compounds exhibit activity against a range of bacterial strains, indicating potential applications in developing new antimicrobial agents .
Data Summary
The following table summarizes some key findings regarding the biological activities associated with DEIPP:
| Activity | Mechanism | Reference |
|---|---|---|
| Pesticidal | Enzyme inhibition | |
| Cholinesterase inhibition | Acetylcholine accumulation | |
| Antimicrobial | Disruption of bacterial cell walls |
Case Study 1: Pesticidal Efficacy
A field study conducted on the application of DEIPP as a pesticide showed significant reductions in pest populations over a four-week period. The compound was tested against common agricultural pests such as aphids and whiteflies, demonstrating over 80% efficacy in controlling these populations.
Case Study 2: Cholinesterase Inhibition
In vitro studies evaluating DEIPP's cholinesterase inhibition revealed an IC50 value comparable to established inhibitors like organophosphates. This suggests that DEIPP could serve as a lead compound for developing new therapeutic agents targeting cholinergic pathways in neurodegenerative diseases.
Q & A
Q. What are the recommended methods for synthesizing diethyl isopropenylphosphonate in laboratory settings?
this compound can be synthesized via diazo transfer reactions or nucleophilic substitution of phosphorous precursors. A validated approach involves reacting α-diazo-β-ketophosphonates under controlled conditions, as demonstrated in cyclopropanation protocols . Key steps include using sulfonyl azides for diazo group introduction and optimizing reaction temperature (typically 0–25°C) to minimize side reactions. Anhydrous solvents (e.g., THF or dichloromethane) and inert atmospheres are critical for yield improvement.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/³¹P NMR : To confirm the phosphonate group and adjacent substituents. The ³¹P NMR signal typically appears at δ 15–25 ppm, depending on electronic effects.
- IR Spectroscopy : Identifies P=O stretching (~1250–1300 cm⁻¹) and C=C stretching (isopropenyl group, ~1600–1650 cm⁻¹).
- X-ray Crystallography : Resolves stereochemistry and bond lengths, as demonstrated in structurally analogous phosphonates (e.g., diethyl naphthalen-1-ylphosphonate) .
Q. What are the critical safety considerations when handling this compound in research laboratories?
While specific toxicity data may be limited, general precautions for phosphonates apply:
- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors or aerosols.
- Store in airtight containers under inert gas (e.g., argon) to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?
Contradictions often arise from solvent polarity, temperature, or catalyst choice. Systematic studies should:
- Compare aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents.
- Test transition-metal catalysts (e.g., Pd or Cu) for cross-coupling efficiency.
- Analyze byproducts via LC-MS to identify competing pathways (e.g., elimination vs. substitution) .
Q. What experimental strategies enhance the stability of this compound under hydrolytic conditions?
Q. In cross-coupling reactions, how does the electronic nature of this compound influence its reactivity compared to other phosphonates?
The isopropenyl group’s electron-withdrawing effect increases the phosphorus atom’s electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings. Comparative studies with diethyl (4-cyanophenyl)phosphonate show that electron-deficient aryl groups improve coupling yields by stabilizing transient metal-phosphonate intermediates .
Q. What methodologies are employed to assess the potential neurotoxicity of this compound given limited compound-specific data?
Extrapolate from organophosphate class studies:
- In Vitro Assays : Use SH-SY5Y neuronal cells to measure acetylcholinesterase inhibition.
- QSAR Modeling : Predict toxicity via structural analogs (e.g., diethyl methylphosphonate).
- Metabolite Analysis : Identify hydrolysis products (e.g., isopropenylphosphonic acid) using GC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
